Cycloechinulin

Description

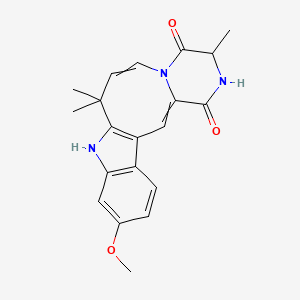

Structure

3D Structure

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |

InChI |

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24) |

InChI Key |

RCTQPWJZZZLMBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cycloechinulin (CAS 143086-29-7): Structural Elucidation, Biosynthetic Origins, and Pharmacological Potential

Executive Summary

Cycloechinulin (CAS 143086-29-7) is a bioactive diketopiperazine alkaloid primarily isolated from marine and terrestrial fungal strains of the genus Aspergillus, specifically Aspergillus ochraceus and Aspergillus novofumigatus.[1] As a member of the prenylated indole alkaloid family, it shares a structural lineage with neoechinulins, compounds noted for their significant cytoprotective and antiviral properties.

This technical guide provides a comprehensive analysis of Cycloechinulin, moving beyond basic identification to explore its chemical architecture, biosynthetic logic, and isolation methodologies. It is designed for medicinal chemists and pharmacognosists requiring actionable data for drug discovery and metabolic profiling.

Part 1: Chemical Architecture and Stereochemistry

Structural Identity

Cycloechinulin is defined by a rigid diketopiperazine (DKP) core fused to a prenylated indole moiety. The molecule exhibits a unique pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione scaffold, which imparts significant thermodynamic stability and lipophilicity, facilitating membrane permeability.

Key Chemical Features:

-

Core Scaffold: Tryptophan-alanine derived diketopiperazine.

-

Prenylation: A characteristic isoprenoid unit attached to the indole nucleus, essential for biological interaction and lipophilicity.

-

Stereochemistry: The CAS 143086-29-7 designation specifically refers to the (3S) isomer, reflecting the natural L-amino acid biosynthetic origin.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of the Cycloechinulin molecule.

[2]

Part 2: Biosynthesis and Synthetic Logic

Biosynthetic Pathway

The biosynthesis of Cycloechinulin follows a Non-Ribosomal Peptide Synthetase (NRPS) pathway, common to fungal alkaloids. The process is enzymatically driven, ensuring high stereoselectivity.

-

Precursor Activation: L-Tryptophan and L-Alanine are activated by adenylation domains within the NRPS module.

-

Condensation: The amino acids are coupled to form a dipeptidyl intermediate.

-

Cyclization: Intramolecular nucleophilic attack forms the diketopiperazine (DKP) ring.

-

Prenylation: A dimethylallyl tryptophan synthase (DMATS) transfers a dimethylallyl group from DMAPP (dimethylallyl pyrophosphate) to the indole ring.

-

Oxidative Modification: Cytochrome P450 monooxygenases may catalyze further desaturation or oxidation to yield the final Cycloechinulin scaffold.

Biosynthetic Flow Diagram

The following workflow details the enzymatic cascade from primary metabolites to the final alkaloid.

Part 3: Isolation and Analytical Protocols

To ensure reproducibility, the following isolation protocol is standardized for Aspergillus species. This workflow prioritizes yield and purity using self-validating chromatographic steps.

Extraction and Purification Workflow

Step 1: Fermentation & Extraction

-

Culture: Inoculate Aspergillus ochraceus on rice or liquid Wickerham medium. Incubate for 14–21 days at 25°C.

-

Extraction: Macerate biomass with Ethyl Acetate (EtOAc). The lipophilic nature of Cycloechinulin ensures high recovery in the organic phase.

-

Partition: Wash the EtOAc extract with water to remove sugars and salts. Evaporate to dryness.

Step 2: Chromatographic Isolation

-

Flash Chromatography: Subject crude extract to a Silica Gel 60 column.

-

Mobile Phase: Gradient elution using Chloroform:Methanol (100:0

90:10). -

Target Fraction: Cycloechinulin typically elutes in fractions with moderate polarity (approx. 95:5 CHCl

:MeOH).

-

-

HPLC Purification (Polishing):

-

Column: C18 Reverse Phase (e.g., ODS-A, 5

m). -

Solvent System: Methanol:Water (70:30 v/v) isocratic elution.

-

Detection: UV at 254 nm and 280 nm (characteristic Indole absorption).

-

Analytical Characterization Data

The following table summarizes the expected spectroscopic signatures for validation.

| Analytical Method | Diagnostic Signal / Feature | Structural Insight |

| Indole NH proton (Hydrogen bonding) | ||

| Gem-dimethyl protons of the prenyl group | ||

| Olefinic protons (Prenyl & DKP desaturation) | ||

| Amide Carbonyls (C=O) of DKP ring | ||

| Aromatic & Olefinic carbons | ||

| Mass Spectrometry | Molecular Ion (Formula C | |

| UV-Vis | Indole chromophore conjugation |

Part 4: Pharmacological Potential

While often used as a chemical probe, Cycloechinulin and its congeners (Neoechinulins) exhibit specific biological activities relevant to drug development.

Mechanism of Action

-

Ecological Role: Functions as an antifeedant and insecticide (e.g., against Helicoverpa zea), suggesting potent interaction with invertebrate ion channels or metabolic enzymes.

-

Cytotoxicity: Exhibits moderate cytotoxic activity against specific tumor cell lines, likely mediated through the induction of oxidative stress or intercalation due to the planar indole-DKP structure.

-

Antiviral & Cytoprotective: Related compounds (Neoechinulin A) inhibit Hepatitis C Virus (HCV) replication and protect PC12 cells from peroxynitrite-induced damage. Cycloechinulin serves as a critical structure-activity relationship (SAR) benchmark for these effects.

Research Applications

-

Metabolic Profiling: Used as a chemotaxonomic marker for Aspergillus contamination in food crops.

-

DKP Scaffold Libraries: The rigid backbone is a privileged structure for designing peptidomimetics with high oral bioavailability.

Part 5: References

-

National Institutes of Health (PMC). (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview. Retrieved from [Link]

Sources

The Fungal Treasure Trove: A Technical Guide to the Natural Sources and Analysis of Cycloechinulin and Related Metabolites

Abstract

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess significant biological activities. Among these, the indole diketopiperazine alkaloids, a class that includes cycloechinulin, have garnered considerable interest from the scientific community. This technical guide provides an in-depth exploration of the natural sources of cycloechinulin and its related fungal metabolites. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the fungal producers, biosynthetic pathways, and methodologies for isolation, purification, and characterization. Furthermore, this guide delves into the known biological activities of these compounds, providing a foundation for future research and development endeavors.

Introduction: The Significance of Fungal Diketopiperazines

Fungi, particularly those belonging to the genera Aspergillus and Penicillium, are a rich source of indole diketopiperazine alkaloids.[1][2][3] These complex nitrogen-containing heterocyclic compounds are synthesized from the condensation of L-tryptophan with another amino acid, leading to a remarkable diversity of structures and biological functions.[3][4] Cycloechinulin, a member of this family, is a diketopiperazine fungal metabolite that has been isolated from various fungal species.[5][6] The intricate chemical architectures and potent biological activities of these compounds, ranging from antimicrobial and antiviral to cytotoxic and anti-inflammatory properties, make them attractive candidates for drug discovery and development.[2][3][7] This guide will provide a detailed examination of cycloechinulin and its chemical relatives, offering practical insights for their study.

Natural Fungal Sources of Cycloechinulin and its Analogs

The primary producers of cycloechinulin and related indole diketopiperazine alkaloids are filamentous fungi, with a notable prevalence in the genera Aspergillus and Eurotium. The genus Eurotium is the teleomorph (sexual reproductive stage) of Aspergillus, and many species are known for their production of a wide array of secondary metabolites.[8][9][10][11][12]

Key Fungal Producers

Several species of Aspergillus and Eurotium have been identified as producers of cycloechinulin and its derivatives. These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying vegetation, and as food contaminants.[8][13] Some of the key fungal species are listed in the table below.

| Fungal Species | Produced Metabolites | Reference(s) |

| Aspergillus novofumigatus | ent-Cycloechinulin, Novoamauromine | [5] |

| Aspergillus chevalieri | Indole diketopiperazines | [4] |

| Aspergillus sp. FS445 (deep-sea derived) | Aspechinulins A-D and other indole diketopiperazines | [3] |

| Eurotium cristatum | Eurocristatine, Variecolorin J, Echinulin, Neoechinulin A, Neoechinulin E | [11] |

| Aspergillus amstelodami | 8-hydroxyechinulin, Variecolorin G, Echinulin, Neoechinulin A, Eurocristatine | [14] |

| Aspergillus ruber | Echinulin, Neoechinulin | [15] |

The Genus Eurotium: A Prolific Source

The genus Eurotium is particularly noteworthy for its production of a diverse range of secondary metabolites, including anthraquinones, benzaldehyde derivatives, and indole diketopiperazine alkaloids.[8][10] These fungi are often found in environments with high salt or sugar concentrations and are considered important in the food industry for the fermentation of products like certain teas.[8][11] Their metabolic plasticity makes them a valuable resource for the discovery of novel bioactive compounds.

Biosynthesis of Echinulin-Type Alkaloids

The biosynthesis of cycloechinulin and its relatives, such as echinulin, involves a complex series of enzymatic reactions. While the specific pathway for cycloechinulin is not fully elucidated in the provided search results, the biosynthesis of the closely related and well-studied echinulin in Aspergillus ruber provides a representative model.[15] The pathway begins with the formation of a diketopiperazine core from L-tryptophan and L-alanine, followed by a series of prenylations catalyzed by prenyltransferases.[15]

Figure 1: A generalized biosynthetic pathway for echinulin-type alkaloids.

Genome mining in Aspergillus ruber has revealed that the biosynthesis of the highly prenylated echinulin and neoechinulin is surprisingly controlled by just two prenyltransferases, EchPT1 and EchPT2.[15] EchPT1 catalyzes the initial reverse C2-prenylation of the diketopiperazine scaffold to form preechinulin.[15] Subsequently, the unique prenyltransferase EchPT2 can catalyze up to three consecutive dimethylallyl additions to preechinulin and its dehydrated forms, leading to a variety of prenylated derivatives.[15] Further enzymatic modifications, such as oxidations and cyclizations, would then lead to the formation of cycloechinulin and other complex analogs.

Isolation and Purification of Cycloechinulin and Related Metabolites

The successful isolation and purification of cycloechinulin and its analogs from fungal cultures is a critical step for their structural elucidation and biological evaluation. A general workflow for this process is outlined below.

Experimental Workflow

Figure 2: A typical experimental workflow for the isolation and analysis of fungal metabolites.

Detailed Protocol: Fungal Culture and Extraction

-

Fungal Inoculation and Culture:

-

Prepare a suitable culture medium, such as Potato Dextrose Broth (PDB) or Czapek's medium.[14][16]

-

Inoculate the sterile medium with the desired fungal strain (e.g., Aspergillus novofumigatus).

-

Incubate the culture under appropriate conditions of temperature and agitation for a sufficient period to allow for the production of secondary metabolites.[14]

-

-

Extraction of Fungal Metabolites:

-

Separate the fungal mycelia from the culture broth by filtration.[16]

-

Dry the mycelia and grind them to a fine powder.[16]

-

Extract the powdered mycelia and the culture filtrate separately with an organic solvent, such as ethyl acetate or a chloroform/methanol mixture.[14][16] The choice of solvent is crucial and can be optimized based on the polarity of the target compounds.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[16]

-

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, requires further purification. This is typically achieved through a series of chromatographic techniques:

-

Column Chromatography: The crude extract is first subjected to column chromatography using a stationary phase like silica gel. Elution with a gradient of solvents of increasing polarity separates the compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by HPLC, often using a reverse-phase column (e.g., C18). This technique provides high resolution and is essential for obtaining pure compounds.

Structural Elucidation and Analytical Techniques

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

| Analytical Technique | Purpose | Reference(s) |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (High-Resolution MS). | [14][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework and stereochemistry (1D and 2D NMR). | [14][17] |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | [17] |

| Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) | Determination of the absolute configuration of chiral molecules. | [2] |

Modern analytical approaches often combine a separation technique with a detection method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the rapid identification and quantification of known compounds in a complex mixture.[18]

Biological Activities of Cycloechinulin and Related Fungal Metabolites

Indole diketopiperazine alkaloids, including cycloechinulin and its analogs, exhibit a wide range of biological activities, making them a focal point of drug discovery research.

Overview of Bioactivities

Figure 3: A summary of the diverse biological activities of cycloechinulin and related fungal metabolites.

Specific Biological Effects

-

Antimicrobial and Antifungal Activity: Several indole diketopiperazines have demonstrated inhibitory activity against various bacteria and fungi.[4][7]

-

Antiviral Activity: Neoechinulin B, a related compound, has shown activity against the Hepatitis C virus (HCV) and SARS-CoV-2.[19]

-

Cytotoxic and Anticancer Activity: Many diketopiperazine alkaloids exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.[3][4][7] For instance, some variecolorins have shown cytotoxic activity against NCI-H460 and HL-60 cell lines.[7]

-

Anti-inflammatory Activity: Certain indole diketopiperazines have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[2][3] Neoechinulin A has demonstrated anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways.[20]

-

Antioxidant Activity: The antioxidant properties of some of these compounds have been reported, which may contribute to their cytoprotective effects.[20][21]

The diverse biological activities of these fungal metabolites underscore their potential as lead compounds for the development of new therapeutic agents.

Conclusion and Future Perspectives

The fungal kingdom, particularly the genera Aspergillus and Eurotium, represents a vast and largely untapped resource for the discovery of novel, bioactive secondary metabolites. Cycloechinulin and its related indole diketopiperazine alkaloids exemplify the chemical complexity and therapeutic potential of these natural products. This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, isolation, and biological activities of these fascinating compounds.

Future research in this field should focus on several key areas:

-

Exploration of Novel Fungal Strains: Bioprospecting in unique and underexplored environments, such as marine and endophytic fungi, is likely to yield novel producers of these alkaloids.

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these complex molecules will enable their biosynthetic engineering and the production of novel analogs.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these bioactive compounds is crucial for their development as therapeutic agents.

-

Medicinal Chemistry Efforts: The structural modification of these natural products can lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the methodologies and knowledge outlined in this guide, researchers can continue to unlock the potential of fungal metabolites like cycloechinulin for the benefit of human health.

References

- Ma, S., et al. (2016).

- Ishikawa, K., et al. (2010).

- Li, Y., et al. (2022).

- Ding, L., et al. (2024). Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum. PMC - NIH.

- He, F., et al. (2020). Indole diketopiperazine alkaloids from the deep-sea-derived fungus Aspergillus sp. FS445. Taylor & Francis Online.

- Ningsih, N., et al. (2023). Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426. PMC.

- Chen, A., et al. (2023). Secondary Metabolites from the Genus Eurotium and Their Biological Activities. MDPI.

- Unknown. (n.d.). Eurotium (Asp.) amstelodami. Explain my ERMI.

- Unknown. (n.d.). Elucidation of the Biosynthesis of Echinulin and Other Fungal Secondary Metabolites in Ascomycetes. open_UMR - Philipps-Universität Marburg.

- Chen, A., et al. (2023). Secondary Metabolites from the Genus Eurotium and Their Biological Activities. PubMed.

- Chen, A., et al. (2023). Secondary Metabolites from Genus Eurotium and Their Biological Activities.

- Unknown. (n.d.). Eurotium. Wikipedia.

- Unknown. (n.d.). The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota. Frontiers.

- Hossain, R., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. PMC.

- Kuramochi, K., et al. (2008).

- Unknown. (n.d.). Cycloechinulin | Fungal Metabolite. MedchemExpress.com.

- Pokrovskii, M., et al. (2022).

- Zhang, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.

- Wang, Y., et al. (2022).

- Unknown. (n.d.). Isolation and identification of an endophytic fungus producing paclitaxel from Taxus wallichianavar mairei. PubMed.

- Unknown. (2015). Isolation and identification of an endophytic fungus producing paclitaxel from Taxus wallichiana var mairei.

Sources

- 1. Structural Diversity and Biological Activities of Indole Diketopiperazine Alkaloids from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novoamauromine and ent-Cycloechinulin: two new diketopiperazine derivatives from Aspergillus novofumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. explainmyermi.com [explainmyermi.com]

- 10. Secondary Metabolites from the Genus Eurotium and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eurotium - Wikipedia [en.wikipedia.org]

- 13. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Making sure you're not a bot! [open.uni-marburg.de]

- 16. scielo.isciii.es [scielo.isciii.es]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Echinulin Alkaloids: A Historical and Biosynthetic Technical Guide

Introduction: Unveiling a Class of Prenylated Indole Alkaloids

The echinulin class of alkaloids represents a fascinating and structurally diverse family of fungal secondary metabolites. Characterized by a core diketopiperazine scaffold derived from L-tryptophan and L-alanine, their complexity is further elaborated by a series of prenylations on the indole ring. First discovered as a metabolite of Aspergillus species, the family has since expanded to include a wide array of congeners, many of which exhibit significant biological activities.[1] This guide provides an in-depth exploration of the history of their discovery, from initial isolation and structural elucidation to the intricate details of their biosynthesis and the ever-expanding landscape of their known biological functions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and therapeutic potential of these complex natural products.

Part 1: The Dawn of Discovery - The Isolation and Structural Elucidation of Echinulin

The story of the echinulin alkaloids begins with the isolation of the parent compound, echinulin, from fungi of the genus Aspergillus.[2] The initial discovery was a testament to the meticulous work of early natural product chemists who sought to identify the bioactive constituents of these microorganisms. The molecular formula of echinulin was established as C29H39N3O2.[3]

The structural elucidation of echinulin in the mid-20th century was a significant challenge, relying on classical methods of chemical degradation and the nascent application of spectroscopic techniques. These early studies revealed the presence of an indole nucleus and a diketopiperazine ring, formed from the condensation of L-alanine and a modified tryptophan residue. The characteristic feature of echinulin, the presence of multiple isoprenoid units attached to the indole core, was a particularly intriguing structural puzzle. Through a combination of chemical intuition and painstaking experimental work, the complete structure of echinulin was eventually pieced together, laying the foundation for the discovery of an entire class of related natural products.

Part 2: The Biosynthetic Blueprint - From Amino Acids to Complex Alkaloids

The biosynthesis of echinulin class alkaloids is a remarkable example of nature's ability to construct complex molecules from simple building blocks. The journey begins with the formation of the cyclic dipeptide, cyclo-L-alanyl-L-tryptophyl, which serves as the foundational scaffold for subsequent modifications.[4][5][6]

The key to the structural diversity of the echinulin family lies in a series of prenylation reactions, catalyzed by a specialized class of enzymes known as prenyltransferases.[2][7][8][9] These enzymes facilitate the transfer of dimethylallyl pyrophosphate (DMAPP) to the electron-rich indole ring of the diketopiperazine precursor.

Recent studies have identified two key prenyltransferases from Aspergillus ruber that orchestrate the echinulin biosynthesis through a unique sequential prenylation cascade.[2][7][8] The first enzyme, EchPT1, catalyzes the initial prenylation event, leading to the formation of preechinulin.[2][7][8] Subsequently, a second and highly versatile enzyme, EchPT2, takes over, attaching up to three additional dimethylallyl groups to preechinulin and its dehydrogenated forms, neoechinulins A and B.[2][7][8] This remarkable enzymatic activity is responsible for generating a vast array of over 23 di- to tetra-prenylated derivatives, showcasing an unprecedented level of catalytic promiscuity and contributing significantly to the structural diversity of this alkaloid class.[2][7][8]

Caption: Simplified biosynthetic pathway of echinulin class alkaloids.

Part 3: An Expanding Family - The Diverse World of Echinulin Alkaloids

Since the initial discovery of echinulin, a plethora of related compounds have been isolated from various fungal sources, including marine-derived fungi.[1] This ever-expanding family includes the neoechinulins, isoechinulins, and cryptoechinulins, each with unique structural features and biological activities.[10][11][12][13] The neoechinulins, for instance, are characterized by the presence of a double bond in the diketopiperazine ring.[10][11][12][13] The continued exploration of fungal metabolomes, aided by modern analytical techniques, promises the discovery of even more members of this fascinating alkaloid class.

| Alkaloid Class | Representative Compound(s) | Key Structural Feature | Primary Fungal Source(s) |

| Echinulins | Echinulin, Preechinulin | Fully saturated diketopiperazine ring | Aspergillus sp., Eurotium sp. |

| Neoechinulins | Neoechinulin A, B, C, D, E | Unsaturation in the diketopiperazine ring | Aspergillus sp., Eurotium sp., Xylaria euglossa, Microsporum sp. |

| Isoechinulins | Isoechinulin A, B, C | Isomeric variations of neoechinulins | Aspergillus sp., Eurotium sp. |

| Cryptoechinulins | Cryptoechinulin A, B, C, D | Complex, often dimeric structures | Aspergillus sp., Eurotium sp. |

Part 4: Biological Activities and Therapeutic Potential

The echinulin class of alkaloids exhibits a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[10][11][12][13] These activities include radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, and anticancer properties.[10][11][12][13]

Neoechinulin A: A Promising Neuroprotective Agent

Among the various echinulin alkaloids, neoechinulin A has garnered significant attention for its potent neuroprotective effects.[10][11][12][13][14] Studies have shown that neoechinulin A can protect neuronal cells from oxidative stress-induced cell death.[14][15] Its cytoprotective activity is attributed, in part, to the presence of the C-8/C-9 double bond within its structure, which is crucial for its antioxidant and anti-nitration activities.[16] Neoechinulin A has also demonstrated anti-inflammatory and antidepressant-like properties in preclinical models.[15]

Antiviral and Anticancer Potential

Other members of the echinulin family have also shown promising therapeutic potential. Neoechinulin B, for example, has been identified as a potential antiviral agent against the hepatitis C virus.[11][12][13][17] Furthermore, various echinulin derivatives have demonstrated antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents.[18][19][20]

Part 5: Modern Methodologies in Echinulin Research

The discovery and characterization of new echinulin class alkaloids have been significantly accelerated by the advent of modern analytical and extraction techniques.

Experimental Protocol: Isolation and Characterization of Echinulin Alkaloids from Fungal Culture

This protocol provides a general workflow for the extraction, isolation, and identification of echinulin class alkaloids from a fungal culture, such as Aspergillus sp.

1. Fungal Cultivation and Extraction:

-

Cultivate the fungal strain on a suitable solid or in a liquid medium to promote the production of secondary metabolites.[21]

-

After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.

-

Extract the fungal material with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing the alkaloids.[1][22][23][24]

2. Chromatographic Separation:

-

Subject the crude extract to column chromatography using silica gel or a reversed-phase C18 stationary phase.

-

Elute the column with a gradient of solvents of increasing polarity to separate the different components of the extract.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Purification and Identification:

-

Purify the fractions containing the compounds of interest using preparative HPLC.

-

Determine the structure of the isolated compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry of the molecule.[18][19]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[25]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

-

Caption: General workflow for the isolation and characterization of echinulin alkaloids.

Conclusion and Future Perspectives

The history of the echinulin class of alkaloids is a compelling narrative of scientific discovery, from their initial isolation from common fungi to the elucidation of their complex structures and biosynthetic pathways. The diverse and potent biological activities of these compounds underscore their importance as a source of inspiration for the development of new therapeutic agents. As our understanding of the genetic and enzymatic machinery responsible for their production deepens, the potential for biosynthetic engineering to create novel and even more potent derivatives becomes a tangible reality. The ongoing exploration of the vast and largely untapped diversity of the fungal kingdom will undoubtedly lead to the discovery of new members of the echinulin family, further enriching our arsenal of natural products with therapeutic potential.

References

-

Wohlgemuth, V., Kindinger, F., Xie, X., Wang, B. G., & Li, S. M. (2017). Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin. Organic letters, 19(21), 5928–5931. [Link]

-

Wohlgemuth, V., Kindinger, F., Xie, X., Wang, B. G., & Li, S. M. (2017). Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin. Organic Letters, 19(21), 5928-5931. [Link]

-

Nies, J., & Li, S. M. (2020). Prenylation and Dehydrogenation of a C 2-Reversely Prenylated Diketopiperazine as a Branching Point in the Biosynthesis of Echinulin Family Alkaloids in Aspergillus ruber. ACS chemical biology, 15(12), 3136–3143. [Link]

-

Wohlgemuth, V., Kindinger, F., Xie, X., Wang, B. G., & Li, S. M. (2017). Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin. Organic Letters, 19(21), 5928-5931. [Link]

-

Wohlgemuth, V. (2022). Elucidation of the Biosynthesis of Echinulin and Other Fungal Secondary Metabolites in Ascomycetes. [Link]

-

Kuramochi, K., Ohnishi, K., Fujieda, S., Nakajima, M., Saitoh, Y., Watanabe, N., Takeuchi, T., Nakazaki, A., Sugawara, F., Arai, T., & Kobayashi, S. (2008). Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A. Chemical & pharmaceutical bulletin, 56(12), 1738–1743. [Link]

-

Sharifi-Rad, J., Bahukhandi, A., Dhyani, P., Sati, P., Capanoglu, E., Docea, A. O., Al-Harrasi, A., Dey, A., & Calina, D. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in pharmacology, 12, 707830. [Link]

-

Kuramochi, K., Ohnishi, K., Fujieda, S., Nakajima, M., Saitoh, Y., Watanabe, N., Takeuchi, T., Nakazaki, A., Sugawara, F., Arai, T., & Kobayashi, S. (2008). Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A. Chemical & pharmaceutical bulletin, 56(12), 1738–1743. [Link]

-

Kuramochi, K., Ohnishi, K., Fujieda, S., Nakajima, M., Saitoh, Y., Watanabe, N., Takeuchi, T., Nakazaki, A., Sugawara, F., Arai, T., & Kobayashi, S. (2008). Synthesis and Biological Activities of Neoechinulin A Derivatives: New Aspects of Structure–Activity Relationships for Neoechinulin A. Chemical and Pharmaceutical Bulletin, 56(12), 1738-1743. [Link]

-

Allen, C. M., Jr (1972). Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl. Biochemistry, 11(11), 2154–2160. [Link]

-

Dey, A., et al. (2022). Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases. Biomedicine & Pharmacotherapy, 145, 112443. [Link]

-

Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12, 707830. [Link]

-

Marchelli, R., Dossena, A., & Pochini, A. (1976). Biosynthesis of neoechinulin by Aspergillus amstelodami from cyclo-L-[U-14C]alanyl-L[5,7-3H2]tryptophyl. Journal of the Chemical Society, Chemical Communications, (18), 779-780. [Link]

-

Scribd. (n.d.). Alkaloid Extraction Medicinal Mushrooms. [Link]

-

Makhloufi, H., Pinon, A., Champavier, Y., Saliba, J., Millot, M., Fruitier-Arnaudin, I., Liagre, B., Chemin, G., & Mambu, L. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Pharmaceuticals, 17(5), 585. [Link]

-

Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12. [Link]

-

Yurchenko, A. N., et al. (2019). Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus. Molecules, 25(1), 61. [Link]

-

Allen, C. M. (1972). Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl. Biochemistry, 11(11), 2154-2160. [Link]

-

Nishiuchi, K., et al. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. Journal of Natural Products, 85(1), 284-291. [Link]

-

PubChem. (n.d.). Echinulin. [Link]

-

Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]

-

Preprints.org. (2023). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [Link]

-

Dey, A., et al. (2022). Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases. Biomedicine & Pharmacotherapy, 145, 112443. [Link]

-

Li, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Microorganisms, 12(5), 864. [Link]

-

Yurchenko, A. N., et al. (2019). Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus. Molecules, 25(1), 61. [Link]

-

Sharifi-Rad, J., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12. [Link]

-

Fouda Atangana, A., et al. (2023). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]

-

Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Pharmaceuticals, 17(5), 585. [Link]

-

Makhloufi, H., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Pharmaceuticals, 17(5), 585. [Link]

-

Wang, W. L., et al. (2007). Isoechinulin-type alkaloids, variecolorins A-L, from halotolerant Aspergillus variecolor. Journal of Natural Products, 70(10), 1558-1564. [Link]

-

Parajuli, P., et al. (2022). Echinulin, a Novel Cyclic Dipeptide Carrying a Triprenylated Indole Moiety from an Anacardiaceae, a Cucurbitaceae and Two Orchidaceae Plants: Detailed High Resolution 2D-NMR and Mass Spectral Studies. ResearchGate. [Link]

-

Ali, M., et al. (1989). Toxicity of echinulin from Aspergillus chevalieri in rabbits. Toxicology Letters, 48(3), 235-241. [Link]

-

Man, S., et al. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(8), 1069. [Link]

-

Koshkin, A. A., et al. (2022). Methods of Analysis and Identification of Betulin and Its Derivatives. Molecules, 27(19), 6241. [Link]

-

Li, C., et al. (2020). Structural elucidation of high‐molecular‐weight alkaline degradation products of hexoses. Food Science & Nutrition, 8(7), 3355-3363. [Link]

-

Tjallinks, G., et al. (2023). Structure elucidation and characterization of patulin synthase, insights into the formation of a fungal mycotoxin. Scholarly Publications Leiden University. [Link]

-

Abdul, N., et al. (2023). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 28(19), 6934. [Link]

Sources

- 1. Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Echinulin | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of echinulin. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Two Prenyltransferases Govern a Consecutive Prenylation Cascade in the Biosynthesis of Echinulin and Neoechinulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Making sure you're not a bot! [open.uni-marburg.de]

- 10. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 11. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. polen.itu.edu.tr [polen.itu.edu.tr]

- 13. research.itu.edu.tr [research.itu.edu.tr]

- 14. mdpi.com [mdpi.com]

- 15. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 23. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Profile of Cycloechinulin and Derivatives

Foreword

Cycloechinulin, a fungal metabolite belonging to the diketopiperazine class of alkaloids, and its derivatives have emerged as a compelling area of research in the quest for novel therapeutic agents.[1][2] Initially isolated from various fungal species, including Aspergillus and Eurotium, these compounds possess a unique structural scaffold that imparts a diverse range of biological activities.[2][3] This technical guide provides an in-depth exploration of the biological activity profile of cycloechinulin and its derivatives, with a particular focus on their antioxidant, anti-inflammatory, anticancer, and antiviral properties. We will delve into the underlying molecular mechanisms, provide detailed protocols for assessing these activities, and discuss the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of natural products.

Chemical scaffold and derivatives

Cycloechinulin and its derivatives are characterized by a core diketopiperazine ring, an indole moiety, and an isoprenyl group.[2] The neoechinulins (A-E), isoechinulins (A-C), and cryptoechinulin are prominent examples of naturally occurring derivatives that have been the subject of extensive investigation.[2][3] The structural diversity within this family of compounds, arising from variations in substitution patterns and stereochemistry, gives rise to a broad spectrum of biological activities.[2]

Antioxidant and Anti-inflammatory Activities

A significant body of evidence highlights the potent antioxidant and anti-inflammatory properties of cycloechinulin derivatives. These activities are crucial in combating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Radical Scavenging and Reducing Power

Derivatives such as neoechinulin A have demonstrated significant radical scavenging capabilities.[2] The antioxidant efficacy is often attributed to the conjugated system across the indole moiety to the diketopiperazine ring, facilitated by the C8/C9 double bond.[2] This structural feature allows for the donation of a hydrogen atom to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound and is measured spectrophotometrically.[4]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[4]

-

Test Compound Stock Solution: Prepare a stock solution of the cycloechinulin derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations for testing.

-

Positive Control: A known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.[6]

-

-

Assay Procedure (96-well plate format):

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control is the absorbance of the blank (solvent + DPPH).

-

A_sample is the absorbance of the test sample.

-

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

Principle: At a low pH, antioxidants in the sample reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water.[8]

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

-

-

Assay Procedure:

-

Measurement:

-

Measure the absorbance at 593 nm.[8]

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe²⁺).

-

Anti-inflammatory Mechanism of Action

Neoechinulin A has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[2] This inhibition leads to a dose-dependent decrease in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity.[11][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[13][15] This allows the active NF-κB dimer to translocate to the nucleus and induce the transcription of target genes.[13][15]

Caption: Canonical NF-κB signaling pathway.

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[16][17] It is activated by various environmental stresses and inflammatory cytokines.[18] The activation of this pathway leads to the phosphorylation of downstream transcription factors, ultimately resulting in the expression of inflammatory genes.[17]

Caption: The p38 MAPK signaling cascade.

Anticancer Activity

Several cycloechinulin derivatives have demonstrated promising anticancer properties. Neoechinulin A, for instance, has been shown to induce apoptosis in HeLa cells.[2]

Mechanism of Apoptosis Induction

The pro-apoptotic activity of neoechinulin A is mediated through the p53 tumor suppressor protein and the subsequent activation of the caspase cascade.[2] It has been reported to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in programmed cell death.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[19]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Incubate for 24 hours to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the cycloechinulin derivative.

-

Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

-

Mix thoroughly to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[19]

-

-

Calculation of Cell Viability:

-

% Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

-

Antiviral Activity

The antiviral potential of cycloechinulin derivatives has been a significant area of investigation. Neoechinulin B, in particular, has shown activity against the Hepatitis C virus (HCV) and the H1N1 influenza virus.[2] More recently, neoechinulin B and several of its synthetic derivatives have demonstrated activity against SARS-CoV-2.[23]

Mechanism of Antiviral Action

The antiviral mechanism of neoechinulin B against HCV involves the inactivation of the liver X receptors (LXRs).[23] LXRs are nuclear receptors that play a crucial role in lipid homeostasis.[24][25][26][27][28] By inhibiting LXR-regulated gene induction, neoechinulin B disrupts the formation of double-membrane vesicles, which are essential for viral RNA replication.[23] This same mechanism of LXR inactivation is proposed for its activity against SARS-CoV-2.[23]

LXRs (LXRα and LXRβ) are activated by oxysterols, which are oxidized derivatives of cholesterol.[24][26] Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.[28] These target genes are involved in cholesterol efflux, transport, and metabolism.[24][26]

Caption: Simplified Liver X Receptor (LXR) signaling pathway.

Structure-Activity Relationships (SAR)

The biological activities of cycloechinulin and its derivatives are intricately linked to their chemical structures. Understanding these structure-activity relationships is crucial for the design and synthesis of more potent and selective analogs.

-

Diketopiperazine Core: The diketopiperazine moiety is a recurring structural feature in many biologically active natural products and is considered a "privileged scaffold" in medicinal chemistry.[29] Its rigid conformation and ability to present substituents in a well-defined spatial orientation contribute to its interaction with biological targets.[29] For certain activities, the intact diketopiperazine ring is a requirement.[2]

-

Indole Moiety and Prenylation: The indole group and its prenylation pattern are also critical for activity. The indole ring system is a common feature in many pharmacologically active compounds.

-

C8/C9 Double Bond: The double bond between C-8 and C-9, which creates a conjugated system with the indole and diketopiperazine rings, is essential for the anti-nitration and antioxidant activities of neoechinulin A.[30]

-

Exomethylene Moiety: For antiviral activity against HCV and SARS-CoV-2, the exomethylene group on the diketopiperazine ring of neoechinulin B and its derivatives has been identified as a key structural feature.[23]

Conclusion and Future Directions

Cycloechinulin and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profile, encompassing antioxidant, anti-inflammatory, anticancer, and antiviral activities, makes them attractive lead compounds for drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, p38 MAPK, and LXR, provides a solid foundation for further investigation.

Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their structure-activity relationships will be instrumental in guiding these synthetic efforts. Furthermore, comprehensive preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of these promising natural products. The continued exploration of the biological activities of cycloechinulin and its analogs holds the promise of delivering new and effective treatments for a range of human diseases.

References

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Koneru, et al. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. LinkedIn. 2024. [Link]

-

Zelcer N, Tontonoz P. Liver X receptor signaling pathways in cardiovascular disease. J Lipid Res. 2006;47(1):1-16. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

-

Ma Y, et al. Studies on Structure and Biological Activity of Indole Diketopiperazine Alkaloids. Chin J Org Chem. 2018;38(1):1-15. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Wikipedia. Liver X receptor. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

-

Lawrence T. The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harb Perspect Biol. 2009;1(6):a001651. [Link]

-

Jakobsson T, et al. Liver X receptor signaling pathways in cardiovascular disease. Cardiovasc Res. 2003;59(2):456-63. [Link]

-

Calkin AC, Tontonoz P. Liver x receptor signaling pathways and atherosclerosis. Arterioscler Thromb Vasc Biol. 2010;30(8):1513-8. [Link]

-

Jakobsson T, et al. Liver X receptors in lipid signalling and membrane homeostasis. Nat Rev Endocrinol. 2012;8(10):585-93. [Link]

-

Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Mechanobiology Institute, National University of Singapore. What is the NF-κB pathway?. 2024. [Link]

-

El Euch SK, et al. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. 2022. [Link]

-

ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. [Link]

-

Creative Diagnostics. P38 Signaling Pathway. [Link]

-

ResearchGate. The p38-MAPK pathway overview. [Link]

-

Wikipedia. NF-κB. [Link]

-

Song F, et al. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Mar Drugs. 2022;20(1):37. [Link]

-

Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]

-

Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

-

QIAGEN. p38 MAPK Signaling. [Link]

-

p38 MAPK signaling pathway. [Link]

-

Wikipedia. 2,5-Diketopiperazine. [Link]

-

Sharifi-Rad M, et al. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Front Nutr. 2021;8:664197. [Link]

-

Sharifi-Rad, M., et al. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. ResearchGate. 2021. [Link]

-

Mori M, et al. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. J Nat Prod. 2022;85(1):167-175. [Link]

-

Mori M, et al. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. J Nat Prod. 2022;85(1):167-175. [Link]

-

Usami Y, et al. Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships. Bioorg Med Chem. 2004;12(19):5129-37. [Link]

Sources

- 1. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polen.itu.edu.tr [polen.itu.edu.tr]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. ultimatetreat.com.au [ultimatetreat.com.au]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. clyte.tech [clyte.tech]

- 20. broadpharm.com [broadpharm.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Liver X receptor - Wikipedia [en.wikipedia.org]

- 26. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 27. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 30. Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for purification of Cycloechinulin alkaloids

Application Note: Optimized HPLC Strategies for the Isolation and Purification of Cycloechinulin Alkaloids

Introduction

Cycloechinulins are a specialized class of indole diketopiperazine alkaloids, predominantly isolated from marine-derived fungi such as Aspergillus chevalieri and Aspergillus amstelodami. Structurally, they are characterized by a bicyclo[2.2.2]diazaoctane core fused with an indole moiety, often decorated with prenyl groups. These compounds exhibit significant biological potential, including antiviral, antimicrobial, and cytotoxic activities.[1]

The Separation Challenge: Purifying cycloechinulins presents unique chromatographic hurdles:

-

Structural Isomerism: They frequently co-elute with biosynthetic precursors and isomers (e.g., echinulin, neoechinulin) due to identical mass and similar hydrophobicity.

-

Solubility Profiles: The indole and prenyl groups confer high lipophilicity, while the diketopiperazine ring introduces polar amide functionality, requiring a balanced mobile phase.

-

Peak Tailing: The basic nitrogen atoms in the indole and amide backbone can interact with free silanols on silica columns, leading to peak tailing if not properly suppressed.

This guide provides a high-fidelity protocol for the extraction, analytical profiling, and preparative purification of these alkaloids, moving beyond standard templates to address specific physicochemical behaviors.

Pre-Chromatographic Workflow: Sample Preparation

Direct injection of crude fungal extracts onto an HPLC column is the primary cause of column fouling and poor resolution. A rigorous liquid-liquid extraction (LLE) and solid-phase extraction (SPE) cleanup is mandatory.

Protocol: Extraction and Partitioning

-

Source Material: Solid rice culture or liquid fermentation broth of Aspergillus sp.

-

Solvent System: Ethyl Acetate (EtOAc) is the solvent of choice due to its ability to extract moderately polar to non-polar alkaloids while leaving behind highly polar media components (sugars, salts).

Step-by-Step:

-

Maceration: Homogenize fungal mycelia/media with EtOAc (1:2 v/v). Sonicate for 30 minutes at ambient temperature to disrupt cell walls.

-

Filtration: Filter through Celite 545 to remove cellular debris.

-

Partitioning: Evaporate EtOAc to dryness. Re-suspend the residue in 90% Methanol/Water. Partition against n-Hexane (1:1 v/v) three times.

-

Why? The hexane layer removes highly lipophilic fats and sterols (lipids) that interfere with reverse-phase chromatography. The cycloechinulins remain in the aqueous Methanol layer.

-

-

Concentration: Evaporate the Methanol layer to yield the Enriched Alkaloid Fraction .

Visual Workflow: Extraction Logic

Figure 1: Optimized extraction workflow to remove lipid interferences prior to chromatography.

Analytical Method Development

Before scale-up, the separation must be optimized on an analytical scale.

Stationary Phase Selection

-

Primary Choice (The Workhorse): C18 (Octadecylsilane).

-

Recommendation: High-coverage, fully end-capped C18 (e.g., 5 µm, 100 Å).

-

Reasoning: Excellent for separating compounds based on hydrophobicity (prenyl chain differences).

-

-

Secondary Choice (The Problem Solver): Phenyl-Hexyl.[2]

-

Recommendation: Use if C18 fails to separate isomers (e.g., separating stereoisomers of cycloechinulin).

-

Reasoning: The phenyl ring interacts with the indole pi-electrons (

interactions), offering alternative selectivity orthogonal to hydrophobicity.

-

Mobile Phase & Modifiers

-

Solvent A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).[2]

-

Solvent B: Acetonitrile (MeCN) + 0.1% FA or TFA.[2]

-

Why Acid? Cycloechinulins contain amide and indole nitrogen atoms. Without acid, these moieties may interact with silanols, causing tailing. Acid ensures the analytes remain in a consistent protonation state.

-

Why MeCN? Acetonitrile provides sharper peaks and lower backpressure than Methanol for these alkaloids.

-

Analytical Protocol (Standard)

| Parameter | Setting |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Constant temperature is critical for retention time reproducibility) |

| Detection | DAD (200–400 nm). Monitor: 254 nm (aromatic), 280 nm (indole), 330 nm (conjugated systems). |

| Injection | 10–20 µL (1 mg/mL in MeOH) |

Gradient Profile:

-

0–5 min: 30% B (Isocratic hold to elute polar impurities)

-

5–25 min: 30%

100% B (Linear gradient) -

25–30 min: 100% B (Wash)

-

30–35 min: 30% B (Re-equilibration)

Scale-Up: Preparative Purification

Once the target peak is identified (typically eluting between 60-80% MeCN), the method is scaled to a semi-preparative or preparative system.

Scale-Up Calculations

To maintain resolution (

Example: Scaling from 4.6 mm ID to 10 mm ID column:

-

New Flow Rate:

. -

Loading: If analytical load was 20 µg, theoretical prep load is

(conservative) to

Preparative Protocol

-

Column: Semi-prep C18 (10 mm x 250 mm, 5 µm).

-

Flow Rate: 4.7 mL/min.

-

Gradient: Flatten the gradient at the point of elution to maximize separation.

-

If Cycloechinulin elutes at 70% B analytically:

-

Run 0-10 min: 50%

65% B. -

Run 10-25 min: 65%

75% B (Shallow gradient).

-

-

Collection: Trigger collection based on UV threshold (254 nm) or time windows.

Visual Workflow: HPLC Method Logic

Figure 2: Decision tree for selecting column chemistry and gradient slopes during method development.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols. | Increase TFA/Formic Acid concentration to 0.1% or 0.2%. Ensure column is fully end-capped. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (e.g., 30% MeCN) rather than 100% MeOH. |

| Baseline Drift | UV absorption of TFA. | Switch to Formic Acid if monitoring at <220 nm.[3] Use HPLC-grade solvents.[3] |

| Co-elution | Isomers (e.g., Neoechinulin). | Switch to Phenyl-Hexyl column or lower temperature to 20°C to utilize steric selectivity. |

References

-

Li, D., et al. (2012). "Indole Diketopiperazine Alkaloids from the Marine-Derived Fungus Aspergillus sp." Journal of Natural Products.

-

Yan, H., et al. (2023). "Antibacterial Indole Diketopiperazine Alkaloids from the Deep-Sea Cold Seep-Derived Fungus Aspergillus chevalieri." Marine Drugs.

-

Thermo Fisher Scientific. "HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column." Application Note 20513.

- Skoog, D. A., et al. "Principles of Instrumental Analysis.

-

NIST Chemistry WebBook. "UV/Visible Spectra of Indole Derivatives."

Sources

Liver X Receptor (LXR) inactivation assay for echinulins

Application Note: Characterization of Echinulins as Liver X Receptor (LXR) Antagonists

/NR1H3 andExecutive Summary

This application note details a robust protocol for evaluating Echinulins —prenylated indole alkaloids derived from Aspergillus species—as putative antagonists or inverse agonists of the Liver X Receptor (LXR). While LXR agonists are well-characterized for promoting reverse cholesterol transport, they often induce hepatic steatosis via SREBP-1c activation. Consequently, LXR antagonists or selective modulators are of increasing therapeutic interest for non-alcoholic fatty liver disease (NAFLD) and metabolic disorders.

This guide provides a self-validating workflow to distinguish true LXR inactivation by Echinulins from non-specific cytotoxicity, a common confounder with fungal secondary metabolites.

Mechanistic Background

The LXR functions as an obligate heterodimer with the Retinoid X Receptor (RXR). In the absence of ligand, the complex binds to LXR Response Elements (LXREs) on DNA and recruits corepressors (e.g., NCoR, SMRT), silencing transcription.[1][2]

-

Agonism: Binding of oxysterols or synthetic agonists (e.g., T0901317) induces a conformational change in the Ligand Binding Domain (LBD), releasing corepressors and recruiting coactivators (e.g., SRC-1).

-

Antagonism/Inactivation: An antagonist prevents coactivator recruitment. An inverse agonist actively stabilizes the corepressor interaction, reducing basal activity below constitutive levels.

Hypothesis: Echinulins, possessing bulky isoprenyl groups, may sterically hinder Helix 12 closure in the LXR LBD, preventing coactivator docking and effectively inactivating the receptor.

Figure 1: LXR Molecular Mechanism & Inhibition Strategy

Caption: Molecular switch of LXR. Echinulins are hypothesized to displace agonists or stabilize the corepressor complex, preventing the transcription of lipogenic genes.

Experimental Design & Controls

To ensure data integrity (Trustworthiness), this assay utilizes a Competition Mode workflow. We do not just measure "low signal"; we measure the ability of Echinulin to suppress a stimulated signal.

Table 1: Essential Reagents & Controls

| Component | Role | Specific Reagent | Concentration |

| Cell Line | Host System | HEK293T (High transfection efficiency) or HepG2 (Liver relevance) | |

| LXR Plasmid | Target | pCMV-hLXR | 50 ng/well |

| Reporter | Readout | pGL4-LXRE-Luc (Firefly) | 50 ng/well |

| Normalizer | Transfection Control | pRL-TK (Renilla) | 5 ng/well |

| Agonist | Stimulus | T0901317 or GW3965 | 1 |

| Ref. Antagonist | Positive Control | GSK2033 | 10 nM - 10 |

| Test Article | Unknown | Echinulin (A, B, or C) | 0.1 |

| Vehicle | Solvent Control | DMSO | < 0.1% final v/v |

Detailed Protocol

Phase A: Preparation of Echinulin Stocks

-

Solubility Warning: Echinulins are lipophilic diketopiperazines. Dissolve pure compound in 100% DMSO to create a 10 mM or 50 mM master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the prenyl groups.

-

Working Solution: Dilute in pre-warmed culture media (DMEM + 10% Charcoal-Stripped FBS) immediately prior to treatment. Note: Charcoal-stripped FBS is critical to remove endogenous hormones/lipids that activate LXR.

Phase B: Transfection & Treatment Workflow

Caption: Step-by-step assay workflow emphasizing the parallel cytotoxicity screen.

-

Seeding: Seed HEK293T cells in white-walled 96-well plates. Allow to adhere for 24 hours.

-

Transfection: Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine 3000). Ratio of LXR:Reporter:Renilla should be optimized (typically 10:10:1). Incubate 4–6 hours.

-

Treatment (Competition Assay):

-

Remove transfection media.

-

Add media containing 1

M T0901317 (constant) + Echinulin (variable: 0, 1, 5, 10, 25, 50 -

Include a "No Agonist" control to test for inverse agonism (does Echinulin lower basal activity?).

-

-

Incubation: Incubate for 18–24 hours at 37°C, 5% CO

. -

Readout:

-

Wash with PBS.[3]

-

Lyse cells using Passive Lysis Buffer (Promega).

-

Inject Luciferase Assay Reagent II (Firefly)

Read. -

Inject Stop & Glo® Reagent (Renilla)

Read.

-

Phase C: The "Self-Validating" Cytotoxicity Check

CRITICAL: Echinulins are known to exhibit cytotoxicity at high concentrations. A drop in Luciferase signal could be interpreted as LXR inactivation when it is actually cell death.

-

Protocol: Run a duplicate plate treated exactly the same way (Agonist + Echinulin).

-

Assay: Add CCK-8 or MTT reagent 2 hours before the endpoint.

-

Validation Rule: If Luciferase activity drops by 50% but Cell Viability also drops by >20%, the compound is toxic , not a specific antagonist.

Data Analysis & Interpretation

Calculate the Relative Light Units (RLU) ratio:

Calculation of Inhibition:

Interpretation Guide:

-

True Antagonist: Dose-dependent decrease in RLU with stable cell viability.

-

Inverse Agonist: Significant decrease in RLU in the absence of agonist (below Vehicle baseline).

-

False Positive: Decrease in RLU mirrors the decrease in cell viability (General Toxicity).

References

-

Torra, I. P., et al. (2016). "Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity." Methods in Molecular Biology. Link

-

Schulman, I. G. (2017). "Liver X receptors: links to lipid metabolism and inflammation."[4][5][6] Nature Reviews Endocrinology. Link

-

Zuercher, W. J., et al. (2010). "Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the liver X receptor beta." Journal of Medicinal Chemistry. (Describes GSK2033 antagonist control). Link

-

Bondesson, M., et al. (2002). "A Stable Luciferase Reporter System to Characterize LXR Regulation." Biochimica et Biophysica Acta. Link

-

Li, Y., et al. (2024). "In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp." Molecules. (Reference for Echinulin handling and cytotoxicity ranges). Link

Sources

- 1. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of diketopiperazine scaffold via base-induced coupling

Application Note: Optimized Strategies for the Synthesis of 2,5-Diketopiperazines via Base-Induced Coupling

Introduction: The DKP Scaffold in Drug Discovery

The 2,5-diketopiperazine (DKP) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., tryprostatin B) and synthetic drugs (e.g., Tadalafil). Its rigid, six-membered heterocyclic ring offers defined spatial orientation of substituents, mimicking peptide turns while improving metabolic stability and oral bioavailability compared to linear peptides.

This guide details the base-induced coupling methodologies for DKP synthesis. Unlike acid-catalyzed routes, base-induced protocols are critical for:

-

Cyclative Cleavage: Releasing compounds from solid support with high purity.[1]

-

Post-Condensation Cyclization: Converting linear precursors (e.g., Ugi adducts) into cyclic scaffolds.

-

Stereochemical Control: Managing the thermodynamic equilibrium between cis and trans isomers.

Mechanistic Foundation

The formation of the DKP ring via base induction relies on intramolecular aminolysis . The base serves two critical functions:

-

Deprotonation: It neutralizes the N-terminal ammonium salt (in solution) or removes the N-protecting group (in Solid Phase Peptide Synthesis, SPPS), generating a free amine nucleophile.

-

Activation: In some contexts, it activates the nucleophile or buffers the leaving group departure.

The reaction proceeds through a nucleophilic acyl substitution :

-

The N-terminal amine attacks the C-terminal carbonyl (ester or activated amide).

-

A tetrahedral intermediate forms.

-

The leaving group (alkoxide or resin linker) is expelled, closing the ring.

Visualizing the Mechanism

Figure 1: General mechanism of base-induced DKP formation via intramolecular aminolysis.

Critical Considerations: Epimerization & Solubility

Before executing protocols, researchers must account for epimerization . The C-alpha proton is acidic. Strong bases or prolonged heating can lead to racemization, typically favoring the thermodynamic cis-isomer (where bulky groups are on the same face, avoiding 1,4-strain with the carbonyls, though this varies by substitution pattern).

| Factor | Recommendation | Causality |

| Base Strength | Use weakest effective base (e.g., Et3N or Ammonia vs. NaH). | Strong bases deprotonate the C-alpha position, causing racemization via enolate formation. |

| Solvent | Toluene/Butanol (reflux) or MeOH (RT). | Protic solvents (MeOH) stabilize the transition state; high-boiling non-polar solvents drive reaction by thermal energy. |

| Sequence | Proline/N-methyl amino acids accelerate cyclization. | Cis-peptide bond conformation is more accessible (turn-inducing), lowering the entropic barrier. |